molecular formula C15H22O2 B8080331 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol CAS No. 2089648-78-0

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol

Cat. No.: B8080331
CAS No.: 2089648-78-0
M. Wt: 234.33 g/mol
InChI Key: NXTDFHNLMVJLKP-UHFFFAOYSA-N
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Description

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a 2-methylcyclohexyloxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanol with 3-bromophenylethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-(2-Methylcyclohexyloxy)phenyl)acetone.

    Reduction: Formation of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol can be compared with other similar compounds such as:

    2-(3-(Cyclohexyloxy)phenyl)ethanol: Lacks the methyl group on the cyclohexyl ring, which may affect its steric and electronic properties.

    2-(3-(2-Methylphenoxy)phenyl)ethanol: Contains a phenoxy group instead of a cyclohexyloxy group, leading to different chemical reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[3-(2-methylcyclohexyl)oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-12-5-2-3-8-15(12)17-14-7-4-6-13(11-14)9-10-16/h4,6-7,11-12,15-16H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDFHNLMVJLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256692
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089648-78-0
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089648-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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